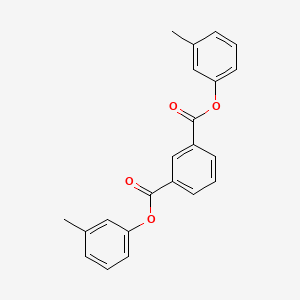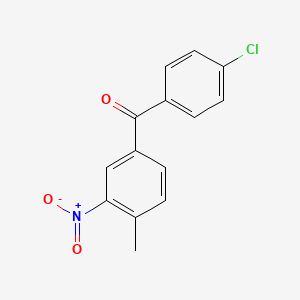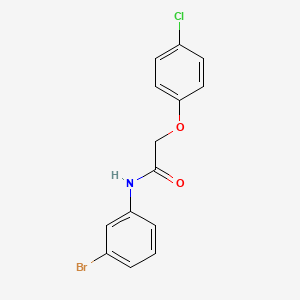
bis(3-methylphenyl) isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylphenyl) isophthalate, also known as 3M4F, is a chemical compound used in scientific research. It is a member of the phthalate family, which is widely used in the production of plastics, solvents, and personal care products. This compound is synthesized through a multi-step process that involves the reaction of isophthalic acid with 3-methylphenol.
Mecanismo De Acción
Bis(3-methylphenyl) isophthalate is a fluorescent molecule that binds to proteins. The mechanism of action involves the interaction between the fluorophore and the protein, which results in a change in fluorescence intensity. This change in fluorescence can be used to monitor protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans. However, it has been shown to have toxic effects on aquatic organisms, including fish and algae.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(3-methylphenyl) isophthalate has several advantages for use in lab experiments. It is a highly specific fluorescent probe that can be used to detect protein-ligand interactions with high sensitivity. It is also easy to synthesize and purify. However, it has limitations in terms of its toxicity and potential environmental impact.
Direcciones Futuras
There are several future directions for the use of bis(3-methylphenyl) isophthalate in scientific research. One direction is the development of new fluorescent probes based on this compound that have improved properties, such as increased sensitivity and biocompatibility. Another direction is the use of this compound as a model compound for the study of the environmental fate and toxicity of phthalate esters. Finally, the use of this compound in the development of new drugs and therapies is an area of potential future research.
Métodos De Síntesis
Bis(3-methylphenyl) isophthalate is synthesized through a multi-step process. The first step involves the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride. The second step involves the reaction of isophthaloyl chloride with 3-methylphenol in the presence of a catalyst such as zinc chloride. The final step involves the purification of the product through recrystallization.
Aplicaciones Científicas De Investigación
Bis(3-methylphenyl) isophthalate is used in scientific research as a fluorescent probe for the detection of protein-ligand interactions. It is also used as a model compound for the study of the environmental fate and toxicity of phthalate esters.
Propiedades
IUPAC Name |
bis(3-methylphenyl) benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-15-6-3-10-19(12-15)25-21(23)17-8-5-9-18(14-17)22(24)26-20-11-4-7-16(2)13-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZZYDVLRWPZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)


![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)


![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)